4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
Beschreibung
Eigenschaften
Molekularformel |
C12H9NO4S |
|---|---|
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C12H9NO4S/c1-7(14)17-9-4-2-8(3-5-9)6-10-11(15)13-12(16)18-10/h2-6H,1H3,(H,13,15,16)/b10-6+ |
InChI-Schlüssel |
AYESDWSJUSTNGT-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Knoevenagel Condensation for Thiazolidinedione-Benzylidene Intermediate
The synthesis begins with the formation of the 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione intermediate via a Knoevenagel condensation. Thiazolidinedione (1.0 equiv) and 4-hydroxybenzaldehyde (1.05 equiv) are refluxed in anhydrous ethanol with piperidine (0.1 equiv) as a base catalyst for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiazolidinedione’s active methylene group on the aldehyde, followed by dehydration to form the E-configured benzylidene derivative. The product is isolated by filtration and recrystallized from ethanol, yielding a pale-yellow crystalline solid (72–75% yield).
Key Reaction Parameters
-
Solvent: Anhydrous ethanol
-
Catalyst: Piperidine (10 mol%)
-
Temperature: Reflux (78°C)
-
Reaction Time: 6–8 hours
Acetylation of the Phenolic Hydroxyl Group
The intermediate 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione undergoes acetylation to introduce the acetate moiety. A solution of the intermediate (1.0 equiv) in anhydrous pyridine is treated with acetyl chloride (1.2 equiv) at 0–5°C to minimize side reactions. The mixture is stirred for 2 hours at room temperature, during which pyridine neutralizes the generated HCl. The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by acidification to pH 3–4 using dilute hydrochloric acid. Recrystallization from a n-butanol/water mixture (2:1) affords the final compound as a white solid (78–82% yield).
Optimized Acetylation Conditions
-
Acetylating Agent: Acetyl chloride
-
Base: Pyridine (solvent and HCl scavenger)
-
Temperature: 0–5°C initial, then room temperature
-
Workup: Ice-cold water precipitation, pH adjustment
Physicochemical Characterization
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate exhibits characteristic peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Thermal and Crystallographic Properties
Melting Point: 146–148°C
High-Resolution Mass Spectrometry (HRMS): [M+H]+ Calculated for C₁₃H₁₁NO₅S: 301.0354; Found: 301.0358.
Comparative Analysis of Esterification Methods
Pyridine-Mediated vs. Acid-Catalyzed Acetylation
A comparative study of acetylation methods reveals critical insights:
| Parameter | Pyridine-Mediated | H₂SO₄-Catalyzed |
|---|---|---|
| Yield | 78–82% | 65–70% |
| Reaction Time | 2 hours | 6 hours |
| Byproducts | <5% | 15–20% |
| Crystallinity | High | Moderate |
Pyridine-mediated acetylation minimizes ester hydrolysis and oxidative side reactions, attributed to its dual role as a solvent and HCl scavenger. In contrast, traditional acid catalysis (e.g., H₂SO₄) promotes partial decomposition of the thiazolidinedione ring, necessitating longer reaction times and reducing yields.
Mechanistic Insights and Reaction Optimization
Knoevenagel Condensation Mechanism
The reaction proceeds via a base-catalyzed enolate formation at the thiazolidinedione’s C5 position, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent β-elimination of water generates the thermodynamically stable E-isomer. Microwave-assisted synthesis (100°C, 30 minutes) has been explored as an alternative, achieving 88% yield with reduced reaction time.
Solvent Effects on Acetylation
Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency by stabilizing the transition state. Non-polar solvents like toluene result in incomplete conversion (<50%) due to poor solubility of the intermediate.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Analyse Chemischer Reaktionen
Functionalization via Nucleophilic Substitution
The acetate group undergoes nucleophilic substitution under basic conditions:
-
Reaction with amines : In ethanol with K₂CO₃, the acetate is replaced by amines (e.g., thiosemicarbazide) to form hydrazinecarboxylate derivatives .
-
Product example : 4-[(E)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-carbamothioylhydrazinecarboxylate (yield: 65%, m.p.: 218–220°C) .
Key conditions :
Ester Hydrolysis
The acetate ester hydrolyzes in acidic or alkaline media :
-
Alkaline hydrolysis : NaOH (1M) in ethanol/water (1:1) at 60°C yields the corresponding carboxylic acid .
-
Acid hydrolysis : HCl (0.5M) in THF produces the free phenolic hydroxyl group .
Kinetic data :
| Medium | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| Alkaline | 1.2 × 10⁻³ | 9.6 min |
| Acidic | 8.5 × 10⁻⁴ | 13.6 min |
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in 1,3-dipolar cycloadditions :
-
With azides : Forms triazole-linked hybrids under Cu(I) catalysis (yield: 72–85%) .
-
With nitrones : Generates spiro-isoxazolidine derivatives in toluene at 110°C .
Mechanistic insight : The exocyclic double bond acts as a dipolarophile, with regioselectivity governed by frontier molecular orbital interactions .
Stability Under Oxidative Conditions
The thiazolidinedione ring undergoes oxidative degradation :
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have demonstrated that compounds related to 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate exhibit notable antibacterial properties. For instance, derivatives synthesized from thiazolidine-2,4-dione showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L . The structure–activity relationship (SAR) analysis suggests that modifications to the thiazolidine ring can enhance antibacterial efficacy.
Antioxidant Properties
Research indicates that thiazolidine-based compounds possess antioxidant capabilities. A study highlighted the synthesis and evaluation of various thiazolidine derivatives for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases . The antioxidant activity is crucial for developing therapeutic agents targeting conditions such as cancer and cardiovascular diseases.
Anti-inflammatory Effects
The compound's derivatives have also been investigated for anti-inflammatory properties. Thiazolidine derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation processes. This suggests potential applications in treating inflammatory disorders .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers synthesized a series of thiazolidine derivatives and evaluated their antibacterial activity against standard bacterial strains. The results indicated that certain modifications to the thiazolidine structure significantly enhanced antibacterial potency compared to existing antibiotics like oxacillin and cefuroxime .
| Compound | MIC (mg/L) | Activity |
|---|---|---|
| Compound A | 3.91 | High |
| Compound B | 7.82 | Moderate |
| Compound C | 15.63 | Low |
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, various thiazolidine derivatives were tested using DPPH radical scavenging assays. The results showed that some compounds exhibited higher scavenging activity than standard antioxidants like ascorbic acid .
| Compound | Scavenging Activity (%) |
|---|---|
| Compound D | 85 |
| Compound E | 70 |
| Ascorbic Acid | 60 |
Wirkmechanismus
The mechanism of action of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the phenyl ring (e.g., methoxy, ethoxy, bromo, chloro) and modifications to the thiazolidinedione core (e.g., thioxo or oxo groups). These changes significantly impact physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) increase melting points and stability due to enhanced intermolecular interactions .
- Methoxy and ethoxy substituents reduce yields, likely due to steric hindrance during esterification .
Antibacterial Activity
Antibacterial potency (MIC/MBC) against S. aureus and E. coli:
Key Observations :
- Bromo-substituted derivatives (e.g., Compound 54) show superior bactericidal activity (MIC = 8 µg/mL) compared to the parent compound .
- Bulkier substituents (e.g., 2-ethoxy in Compound 39) reduce activity due to decreased membrane permeability .
Anticancer and Hypoglycemic Activity
- The analog 2-{4-[(TZD-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide inhibits breast cancer (MCF-7) and leukemia (K562) cell lines with IC₅₀ values <10 µM .
- Hypoglycemic derivatives (e.g., 2-{4-[(E)-TZD-ylidene]phenoxy}-N-(substituted phenyl)acetamides) reduce blood glucose levels by 40–60% in murine models .
Biologische Aktivität
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a synthetic compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-(5-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide
- Molecular Formula : C14H10N2O5S2
- Molecular Weight : 350.37 g/mol
The biological activity of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidine derivatives, including 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate. The following table summarizes key findings from recent research:
These studies highlight the compound's ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies and Research Findings
- Cytotoxicity Studies : In a comparative study against various cancer cell lines (HeLa, K562, MDA-MB-361), thiazolidine derivatives demonstrated significant cytotoxic effects with IC50 values indicating potent activity . These findings suggest that compounds like 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate could serve as promising candidates for cancer therapy.
- Mechanistic Insights : The mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound's ability to inhibit CDK2 not only affects cell cycle progression but also has implications for DNA repair mechanisms .
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile for this class of compounds. For instance, the compound exhibited weak hERG inhibition, suggesting a lower risk for cardiac side effects compared to other therapeutic agents .
Q & A
Basic Research Question
- HPLC : Use a C18 column with acetonitrile-water (70:30) mobile phase; retention time ~8.2 minutes .
- TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7); Rf = 0.45 .
- Elemental analysis : Acceptable C/H/N deviations ≤0.3% from theoretical values .
How to conduct molecular docking studies for evaluating drug potential?
Advanced Research Question
- Target selection : Prioritize enzymes like COX-2 or EGFR kinase based on structural homology to known inhibitors .
- Software setup : Use AutoDock Vina with Lamarckian GA parameters; grid box size 25 × 25 × 25 Å .
- Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with experimental IC₅₀ values .
What are the solubility and stability profiles in different solvents?
Basic Research Question
- Solubility : >50 mg/mL in DMSO; <5 mg/mL in water (pH 7.4) .
- Stability : Degrades <5% after 24 hours in PBS (pH 7.4, 25°C) but hydrolyzes rapidly in alkaline conditions (pH >10) .
How can reaction yields be optimized via experimental design?
Advanced Research Question
Apply response surface methodology (RSM) to maximize yield:
- Critical factors : Catalyst loading (e.g., 5 mol% ZnCl₂), temperature (80°C), and reaction time (3 hours) .
- Validation : Confirm optimal conditions with three independent runs (yield = 82 ± 3%) .
How do substituents on the phenyl ring influence biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
